Cas no 1443302-69-9 (Ethyl 2-((4-fluorophenyl)thio)-2-oxoacetate)
1443302-69-9 structure
Product Name:Ethyl 2-((4-fluorophenyl)thio)-2-oxoacetate
CAS-nummer:1443302-69-9
MF:C10H9FO3S
MW:228.240065336227
CID:5739439
PubChem ID:91656086
Update Time:2023-11-10
Ethyl 2-((4-fluorophenyl)thio)-2-oxoacetate Chemische en fysische eigenschappen
Naam en identificatie
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- Ethyl 2-(4-fluorophenyl)sulfanyl-2-oxo-acetate
- ETHYL 2-((4-FLUOROPHENYL)THIO)-2-OXOACETATE
- Acetic acid, 2-[(4-fluorophenyl)thio]-2-oxo-, ethyl ester
- 1443302-69-9
- Ethyl2-((4-fluorophenyl)thio)-2-oxoacetate
- Ethyl 2-((4-fluorophenyl)thio)-2-oxoacetate
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- MDL: MFCD15145782
- Inchi: 1S/C10H9FO3S/c1-2-14-9(12)10(13)15-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3
- InChI-sleutel: OYGYCARSBLYWSZ-UHFFFAOYSA-N
- LACHT: S(C(C(=O)OCC)=O)C1C=CC(=CC=1)F
Berekende eigenschappen
- Exacte massa: 228.02564348g/mol
- Monoisotopische massa: 228.02564348g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 5
- Complexiteit: 237
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 68.7Ų
Experimentele eigenschappen
- Dichtheid: 1.30±0.1 g/cm3(Predicted)
- Kookpunt: 315.5±44.0 °C(Predicted)
Ethyl 2-((4-fluorophenyl)thio)-2-oxoacetate Gerelateerde literatuur
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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